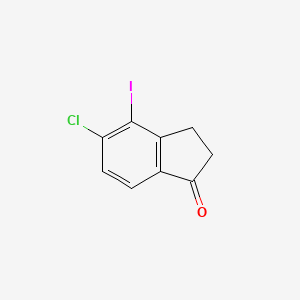
5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one: is a chemical compound with the molecular formula C9H6ClIO It is a derivative of indanone, characterized by the presence of chlorine and iodine substituents on the indanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Reaction Conditions: The reaction is carried out in the presence of aluminum chloride (AlCl3) as a catalyst and concentrated sulfuric acid (H2SO4) as a solvent.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted indanone derivatives.
Oxidation Products: Oxidized forms of the indanone ring.
Reduction Products: Reduced forms of the indanone ring.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in studies to understand the biological activity of indanone derivatives and their potential therapeutic applications.
Medicine:
Drug Development: Researchers explore its potential as a precursor for developing new pharmaceuticals with anti-inflammatory, antiviral, or anticancer properties.
Industry:
Mécanisme D'action
The mechanism of action of 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
- 5-chloro-2,3-dihydro-1H-inden-1-one
- 6-chloro-5-iodo-2,3-dihydro-1H-inden-1-one
Comparison:
- Structural Differences: The position of the chlorine and iodine substituents varies among these compounds, leading to differences in their chemical reactivity and biological activity .
- Unique Properties: 5-chloro-4-iodo-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its interaction with molecular targets and its overall stability .
Propriétés
Formule moléculaire |
C9H6ClIO |
|---|---|
Poids moléculaire |
292.50 g/mol |
Nom IUPAC |
5-chloro-4-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 |
Clé InChI |
NMYBYSPFHJHRCI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C(=C(C=C2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


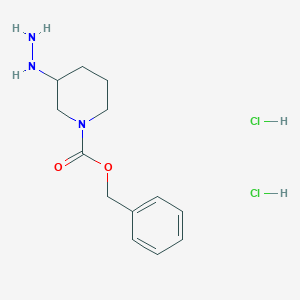
![1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13054525.png)
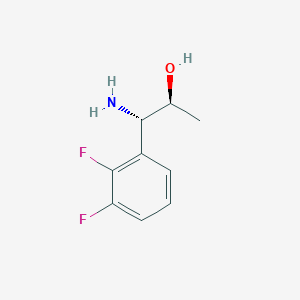

![2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13054545.png)
![methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B13054550.png)
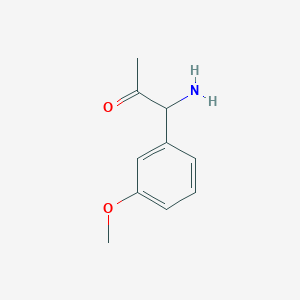
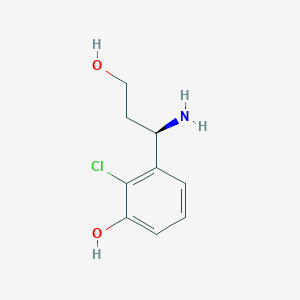
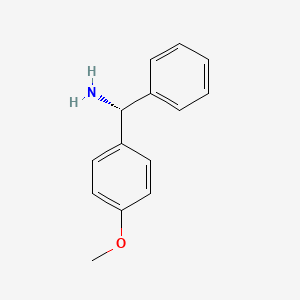
![6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]](/img/structure/B13054578.png)
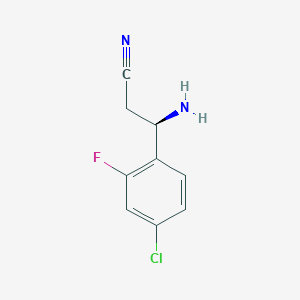
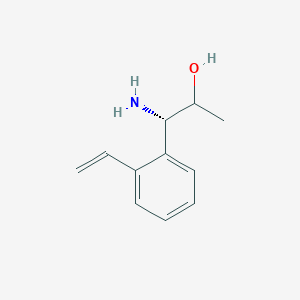
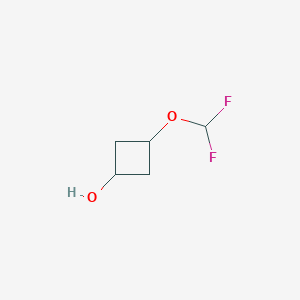
![Spiro[3.4]octan-5-amine hydrochloride](/img/structure/B13054597.png)
